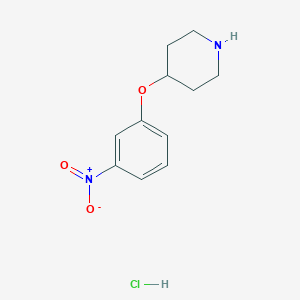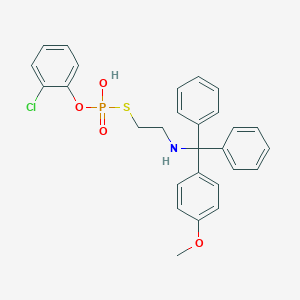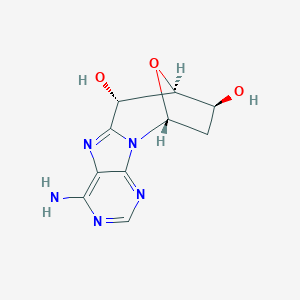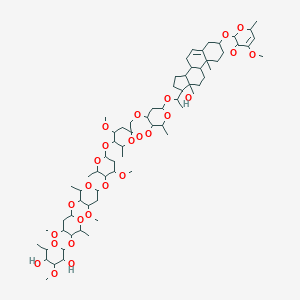
4-(3-硝基苯氧基)哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-(3-Nitrophenoxy)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. For instance, the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl in the presence of potassium hydroxide leads to novel complexes that show interesting magnetic properties due to their unique structural configurations (Halcrow et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds within the piperidine category often exhibits significant hydrogen bonding and crystal packing phenomena. For example, a study on the crystal structure of 4-carboxypiperidinium chloride showed detailed hydrogen bonding interactions, highlighting the influence of molecular structure on the physical properties of such compounds (Szafran et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to the formation of various structurally diverse and complex molecules. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands showcased the versatility of piperidine derivatives in forming compounds with significant biological relevance (Waterhouse et al., 1997).
科学研究应用
合成与结构研究
- 该化合物用于合成稳定的氢键络合物,如 (R/S)-哌啶-3-羧酸 2,6-二氯-4-硝基苯酚盐的研究中所展示的那样。该研究重点介绍了稳定的 1:1 氢键络合物的形成,并对化合物的振动光谱和电荷离域进行了详细解释 (Anioła 等人,2016)。
光谱和计算化学
- 哌啶衍生物一直是光谱和理论研究的主题,重点是它们与各种酚类的相互作用。介电研究阐明了哌啶的首选取向及其相互作用,提供了对键内相互作用和甲基取代影响的见解 (Kumar、Sabesan 和 Krishnan,2002)。
药物化学与生物活性
- 哌啶衍生物因其潜在的生物活性而被探索。例如,一项针对含有哌啶部分的曼尼希碱基的研究揭示了它们的细胞毒性和碳酸酐酶抑制活性。一种特定的衍生物表现出有效的细胞毒性,为作为潜在候选药物的进一步研究指明了道路 (Unluer 等人,2016)。
- 另一项研究对哌啶衍生物的抗恶性疟原虫天冬氨酸蛋白酶抑制活性进行了表征。它强调了苯环中硝基在抑制疟疾寄生虫生命周期中的关键酶溶酶蛋白酶 II 中的重要作用 (Saify 等人,2011)。
硝氧自由基和抗氧化剂
- 哌啶硝氧自由基以其顺磁性而闻名,被研究其对还原剂如 AsA(抗坏血酸)的稳定性。这些研究对于开发新的抗氧化剂、造影剂和自由基聚合剂至关重要 (Kinoshita 等人,2009)。
环境应用
- 研究还深入到环境污染物如 4-硝基苯酚的降解。例如,木质素降解担子菌白腐木栓菌已被证明可以将 4-硝基苯酚转化为 1,2-二甲氧基-4-硝基苯,突出了应对环境污染物的潜在生物技术方法 (Teramoto、Tanaka 和 Wariishi,2004)。
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, have been known to interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives have been observed to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Piperidine derivatives have been studied for their potential bioactivities, including cytotoxicity.
属性
IUPAC Name |
4-(3-nitrophenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNVAZLSQUKSQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625505 |
Source


|
| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)piperidine hydrochloride | |
CAS RN |
125043-83-6 |
Source


|
| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)










![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)